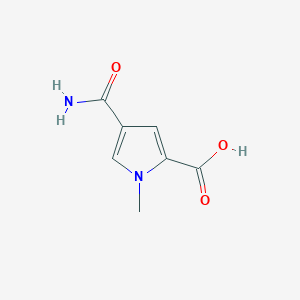

4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrrole ring substituted with a carbamoyl group at the 4-position and a carboxylic acid group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with a suitable carbamoylating agent. One common method is the reaction of 1-methylpyrrole-2-carboxylic acid with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl or carboxylic acid positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamoyl or carboxylic acid derivatives.

Applications De Recherche Scientifique

Chemistry

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of derivatives with tailored properties for specific applications.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing derivatives for various chemical reactions |

| Derivative Formation | Can form oxidized or reduced derivatives, enhancing versatility |

Biology

The compound is under investigation for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it can influence cellular processes by modulating gene expression and affecting cell signaling pathways.

Case Study : Research into pyrrole derivatives has demonstrated their potential as anti-tuberculosis agents, with some exhibiting MIC values below 0.016 μg/mL against Mycobacterium tuberculosis . This indicates a promising avenue for developing new treatments for resistant strains.

Medicine

In the pharmaceutical realm, this compound is being explored as a drug candidate due to its ability to interact with biological targets. Its mechanism of action may involve inhibiting specific enzymes or binding to receptors, leading to altered cellular functions .

| Medical Application | Potential Benefits |

|---|---|

| Antimicrobial Agent | Effective against resistant bacterial strains |

| Anticancer Properties | May inhibit tumor growth through specific pathways |

Industry

The compound finds utility in the development of new materials , particularly those requiring specific properties such as conductivity or stability. Its unique chemical structure allows it to be incorporated into various industrial applications, including polymer science and materials engineering.

Mécanisme D'action

The mechanism of action of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1-Methylpyrrole-2-carboxylic acid: Lacks the carbamoyl group at the 4-position.

4-Carbamoylpyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.

4-Carbamoyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.

Uniqueness: 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the carbamoyl and carboxylic acid groups on the pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, featuring both a carbamoyl and a carboxylic acid group, provides it with distinct chemical and biological characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as pyrrole-2-carboxylate decarboxylase, which plays a critical role in the metabolism of pyrrole derivatives. This inhibition can lead to significant alterations in metabolic pathways within cells.

- Receptor Binding : Similar to other pyrrole derivatives, this compound may bind to specific receptors, influencing cellular signaling pathways and gene expression.

- Cellular Effects : It modulates cell function by affecting metabolic flux and gene expression related to various cellular processes. Studies indicate that it can enhance or disrupt normal physiological functions depending on dosage.

This compound interacts with several biomolecules, influencing their activity:

- Stability and Degradation : The compound exhibits relative stability under standard laboratory conditions but may degrade over time, affecting its long-term biological activity.

- Transport Mechanisms : Its distribution within cells is facilitated by specific transporters, which aid in localization and accumulation in target cellular compartments.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through its interference with essential metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies:

- Cell Line Studies : In vitro experiments have revealed that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities suggest significant potency compared to standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Mechanisms : A study demonstrated that the compound inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms. The involvement of caspase activation was noted as a critical pathway in mediating these effects .

- Synergistic Effects : In combination therapies, the compound has been shown to enhance the effectiveness of existing anticancer drugs by lowering their required dosages while maintaining efficacy against tumor growth .

- Molecular Docking Studies : Computational studies have predicted binding affinities of the compound with key proteins involved in cancer progression, suggesting potential pathways through which it exerts its effects .

Propriétés

IUPAC Name |

4-carbamoyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDNDVAWZIXTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438488 | |

| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143158-62-7 | |

| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.